molecular formula C10H11NO2 B8551835 4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile

4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile

Cat. No. B8551835
M. Wt: 177.20 g/mol
InChI Key: JFCHWDKHVPFNFA-UHFFFAOYSA-N
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Patent
US07928225B2

Procedure details

NaH (2.4 g of a 60% suspension in mineral oil, 60 mmol) was washed twice with heptane (2×20 mL). Dry THF (20 mL) and ethylene glycol (24.8 g, 400 mmol) were added in portions over the course of 15 minutes (which resulted in an exothermic reaction and the evolution of gas). The resulting mixture was stirred for 2 h at RT. The mixture was then warmed to 80° C. and, after 20 minutes, benzyl bromide (7.84 g, 40 mmol) was added in portions over the course of 60 minutes. The reaction mixture was then stirred at 80° C. for 2 h, before being cooled to RT. Saturated NH4Cl solution (150 mL) was added slowly and the resulting mixture was extracted with diethyl ether (3×100 mL), washed with aqueous NH4Cl solution and brine, dried over Na2SO4 and then evaporated and purified by chromatography on silica (heptane: ethyl acetate (60:40) eluent). This gave 5.5 g (76.5%) of the sub-title compound.
Quantity
7.84 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[CH2:5](Br)[C:6]1C=CC=[CH:8][CH:7]=1.[NH4+:13].[Cl-].[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1>>[OH:3][CH2:2][CH2:1][O:4][CH2:17][C:16]1[CH:8]=[CH:7][C:6]([C:5]#[N:13])=[CH:19][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
24.8 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
NaH (2.4 g of a 60% suspension in mineral oil, 60 mmol) was washed twice with heptane (2×20 mL)
CUSTOM
Type
CUSTOM
Details
resulted in an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to 80° C. and, after 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 80° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to RT
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether (3×100 mL)
WASH
Type
WASH
Details
washed with aqueous NH4Cl solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica (heptane: ethyl acetate (60:40) eluent)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OCCOCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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